molecular formula C9H9FO3 B2410218 4-(2-Fluoro-1-hydroxyethyl)benzoic acid CAS No. 2168456-24-2

4-(2-Fluoro-1-hydroxyethyl)benzoic acid

Cat. No.: B2410218
CAS No.: 2168456-24-2
M. Wt: 184.166
InChI Key: ZNCOBEHDFMTEAQ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-1-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H9FO3 It is characterized by the presence of a benzoic acid moiety substituted with a fluoro and a hydroxyethyl group

Properties

IUPAC Name

4-(2-fluoro-1-hydroxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCOBEHDFMTEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CF)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid typically involves the introduction of the fluoro and hydroxyethyl groups onto the benzoic acid core. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with a fluoroalkylating agent under controlled conditions. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-1-hydroxyethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-Fluoro-1-carboxyethyl)benzoic acid.

    Reduction: Formation of 4-(2-Hydroxyethyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoro-1-hydroxyethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-1-hydroxyethyl)benzoic acid
  • 4-(2-Bromo-1-hydroxyethyl)benzoic acid
  • 4-(2-Iodo-1-hydroxyethyl)benzoic acid

Uniqueness

4-(2-Fluoro-1-hydroxyethyl)benzoic acid is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Biological Activity

4-(2-Fluoro-1-hydroxyethyl)benzoic acid is an aromatic organic compound with the molecular formula C9H9FO3. Its structure features a fluorine atom and a hydroxyethyl group attached to a benzoic acid core, which contributes to its unique chemical reactivity and potential biological activity. Despite its promising structural characteristics, there is currently limited scientific research detailing its specific biological mechanisms and activities.

Chemical Structure and Properties

The compound's structure allows it to engage in various interactions with biological molecules, particularly through hydrogen bonding due to the presence of the hydroxyethyl group. The fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability in pharmacological applications.

Property Value
Molecular FormulaC9H9FO3
Molecular Weight188.17 g/mol
Functional GroupsHydroxyethyl, Fluorine

Biological Activity Overview

Preliminary studies suggest potential applications in pharmacology, particularly in modulating biological processes. The interactions between this compound and biological targets indicate that it may influence enzyme activity and metabolic pathways.

While specific studies on the mechanism of action for this compound are scarce, its structural features suggest possible pathways:

  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity.
  • Lipophilicity : The presence of fluorine may enhance the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.

Applications

The unique combination of functional groups in this compound positions it as a candidate for various applications:

  • Pharmaceutical Development : Its potential as a modulator of biological processes makes it a candidate for drug development targeting metabolic disorders or cancer.
  • Agricultural Uses : Similar compounds have been investigated for their ability to regulate plant growth, suggesting that this compound might also have applications in agriculture .

Q & A

Q. What are the common synthetic routes for 4-(2-Fluoro-1-hydroxyethyl)benzoic acid, and how can reaction yields be optimized?

Methodological Answer:

  • Core Strategy : Fluorinated benzoic acid derivatives are typically synthesized via halogenation, hydrolysis, or nucleophilic substitution. For example, fluorinated intermediates can be prepared by cleaving methoxy groups with BBr₃ (yield: ~57%) , followed by hydroxylation or esterification.

  • Optimization : Use HPLC purification (C18 column with acetic acid/methanol/water eluent) to isolate intermediates and reduce byproducts. Reaction yields improve with anhydrous conditions and controlled temperature (e.g., -78°C for BBr₃ reactions) .

  • Data Table :

    StepReagents/ConditionsYield (%)Purity (HPLC)
    Methoxy cleavageBBr₃, CH₂Cl₂, -78°C57.0>95%
    FluorinationSelectfluor®, DMF48.590%

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (≤1.0 Å) for accurate fluorine positioning .
  • Spectroscopy :
    • ¹⁹F NMR : Detect fluorine environments (δ -110 to -120 ppm for CF groups).
    • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700 cm⁻¹) moieties.
  • Computational Modeling : Employ density functional theory (DFT) to predict electrostatic potential maps, highlighting fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated benzoic acid derivatives?

Methodological Answer:

  • Case Study : Discrepancies in ¹H NMR signals may arise from fluorine’s strong anisotropic effects. For example, coupling between fluorine and neighboring protons (³JHF) can split peaks unexpectedly.
  • Solution :
    • Use deuterated solvents (DMSO-d₆) to stabilize signals.
    • Compare experimental data with DFT-predicted chemical shifts (software: Gaussian 16) .
    • Validate via 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Q. What experimental designs are optimal for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Target : Carbonic anhydrase (CA) isoforms, as fluorinated benzoic acids often act as CA inhibitors .
    • Protocol :

Prepare recombinant CA isoforms (e.g., CA IX/XII for cancer studies).

Use stopped-flow CO₂ hydration assay (pH 7.4, 25°C) to measure inhibition constants (Ki).

Include controls (e.g., acetazolamide) .

  • Antimicrobial Screening :
    • Test against Gram-negative bacteria (e.g., E. coli) using broth microdilution (MIC determination). Reference hydrazone derivatives (MIC: 4–32 µg/mL) for comparison .

Q. How can researchers address challenges in crystallizing fluorinated benzoic acids?

Methodological Answer:

  • Problem : Fluorine’s hydrophobicity and small size disrupt crystal packing.
  • Strategies :
    • Co-crystallization : Use hydrophilic co-formers (e.g., 4-aminobenzoic acid) to stabilize lattice .
    • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow evaporation.
    • Cryoprotection : Add 20% glycerol to prevent ice formation during XRD data collection .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Root Cause : Stability varies with substituent positioning. For example, ortho-fluorine enhances acid resistance via steric hindrance, while para-fluorine may reduce it.
  • Validation Protocol :
    • Conduct accelerated degradation studies (0.1 M HCl, 40°C).
    • Monitor via LC-MS for decomposition products (e.g., defluorination).
    • Cross-reference with analogs (e.g., 2-fluoro-4-hydroxybenzoic acid showed 90% stability after 24 hrs ).

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